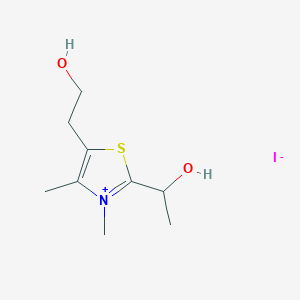
2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is a synthetic organic compound with a unique structure that includes a thiazolium ring
准备方法
The synthesis of 2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of appropriate thiazole derivatives with hydroxyethyl groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve continuous flow synthesis techniques to optimize the reaction efficiency and minimize by-products .
化学反应分析
2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.
科学研究应用
2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets. The hydroxyethyl groups and the thiazolium ring play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar compounds to 2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide include:
Hydroxyethyl cellulose: Used as a thickening agent and in various industrial applications.
1-Hydroxyethyl-2-alkyl-2-imidazoline: Used as a surfactant and in the synthesis of other chemicals.
β-Hydroxyethyl hydrazine: Used in organic synthesis and as an intermediate in chemical reactions. The uniqueness of this compound lies in its specific structure and the presence of both hydroxyethyl and thiazolium groups, which confer distinct chemical and biological properties.
生物活性
2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide (commonly referred to as thiazolium iodide) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and pharmacological effects, supported by case studies and detailed research findings.
Chemical Structure and Properties
The molecular formula of thiazolium iodide is C₇H₁₂INOS. It features a thiazole ring, which is known for its biological activity. The presence of hydroxyl groups enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 227.14 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Activity
Thiazolium iodide has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL .
Case Study:
A comparative study evaluated the antimicrobial efficacy of thiazolium iodide against common pathogens. The results indicated that the compound was particularly effective against Escherichia coli, with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
Cytotoxicity
Research has also explored the cytotoxic effects of thiazolium iodide on cancer cell lines. The compound was tested against several human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.
Findings:
- MCF-7 Cells: Thiazolium iodide exhibited an IC50 value of 30 µM after 48 hours of exposure, indicating moderate cytotoxicity.
- PC-3 Cells: The IC50 was found to be 25 µM, suggesting a stronger effect compared to MCF-7 cells .
The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells.
Pharmacological Effects
Thiazolium iodide has been investigated for its pharmacological properties beyond antimicrobial and cytotoxic activities. Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further research in chronic inflammatory diseases.
Research Evidence:
In an animal model of inflammation induced by carrageenan, administration of thiazolium iodide resulted in a significant reduction in paw edema compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
属性
IUPAC Name |
1-[5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium-2-yl]ethanol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO2S.HI/c1-6-8(4-5-11)13-9(7(2)12)10(6)3;/h7,11-12H,4-5H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPQHGYWOFNMGP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=[N+]1C)C(C)O)CCO.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














